molecular formula C18H15BrN4O2S2 B2669273 2-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-12-5

2-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2669273
CAS RN: 392292-12-5
M. Wt: 463.37
InChI Key: SLDPXBOFRXFASB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromobenzene, an amide, a thiadiazole, and a thioether. It also contains a secondary amine group attached to a tolyl (methylphenyl) group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzene and amide groups are likely to be planar due to the sp2 hybridization of their carbon atoms. The thiadiazole ring is also likely to be planar. The thioether and secondary amine groups could introduce some three-dimensionality to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could make it somewhat soluble in polar solvents like water. The bromobenzene and tolyl groups could increase its solubility in nonpolar solvents .

Scientific Research Applications

Microwave Promoted Synthesis

A study by Saeed (2009) highlights the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides through base-catalyzed direct cyclization, demonstrating a cleaner, more efficient, and faster method compared to traditional thermal heating. This approach could potentially be applied to the synthesis of compounds structurally similar to 2-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, facilitating research into their applications (Saeed, 2009).

Protein-Tyrosine Phosphatase 1B Inhibitors

Navarrete-Vázquez et al. (2012) synthesized ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, showing in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for diabetes and obesity treatments. This suggests that derivatives of the compound may have potential in developing new therapeutics by inhibiting proteins or enzymes relevant to chronic diseases (Navarrete-Vázquez et al., 2012).

Unexpected Reaction Outcomes

Research by Boeini and Mobin (2011) on the reaction of benzothioamide derivatives with 2-aryl-2-bromoacetonitriles resulted in unexpected products, indicating the potential for discovering novel reactions or synthesizing new compounds with unique structures and possibly novel applications (Boeini & Mobin, 2011).

Antifungal Agents

Narayana et al. (2004) prepared compounds by reacting 5-(bromoacetyl) salicylamide with thiourea and other reagents, which were screened for antifungal activity. This suggests the relevance of structurally related compounds in developing antifungal agents, highlighting the importance of chemical synthesis in discovering new drugs (Narayana et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it would interact with biological targets in the body to exert its effects. Without specific information on the intended use of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be used in materials science, future research could focus on studying its physical properties and potential applications .

properties

IUPAC Name

2-bromo-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2S2/c1-11-5-4-6-12(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-7-2-3-8-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDPXBOFRXFASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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